molecular formula C20H25N3O B2852791 3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide CAS No. 1211691-72-3

3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide

Cat. No.: B2852791
CAS No.: 1211691-72-3
M. Wt: 323.44
InChI Key: VYJORZHEIHRCQM-UHFFFAOYSA-N
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Description

3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide is an organic compound with the CAS Registry Number 1211691-72-3 . It has a predicted molecular weight of 323 g/mol and a calculated density of 1.132±0.06 g/cm3 . The compound features a piperazine core substituted with a diphenylmethyl group at the 4-position and a propanamide chain at the 1-position. This structure is related to other pharmacologically active compounds containing the 4-(diphenylmethyl)piperazine moiety . Piperazine derivatives are of significant interest in medicinal chemistry and are frequently explored in pharmaceutical research for their potential biological activities . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c21-19(24)11-12-22-13-15-23(16-14-22)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20H,11-16H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJORZHEIHRCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)N)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide typically involves the reaction of 1-benzhydryl-4-piperazine with 3-bromopropionyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrogen chloride produced during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like amines or alcohols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity:
Research indicates that compounds similar to 3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide may exhibit antidepressant properties through modulation of neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. Studies have shown that piperazine derivatives can influence mood regulation pathways, making them candidates for further investigation as antidepressants.

2. Antipsychotic Properties:
The structural characteristics of this compound suggest potential antipsychotic activity. Compounds in this class have been studied for their ability to interact with dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders. Preliminary studies indicate that modifications to the piperazine ring can enhance receptor affinity and selectivity.

3. Analgesic Effects:
Preliminary investigations into the analgesic properties of this compound have shown promise. The interaction with opioid receptors could provide a pathway for pain management therapies. Further studies are needed to elucidate the mechanisms involved and optimize efficacy.

Pharmacological Research

1. Structure-Activity Relationship Studies:
The compound serves as a valuable scaffold for structure-activity relationship (SAR) studies aimed at developing more potent and selective agents. By modifying various substituents on the piperazine ring or the diphenylmethyl group, researchers can assess changes in biological activity and pharmacokinetic properties.

2. Drug Delivery Systems:
Research has explored the use of this compound in drug delivery formulations, particularly for targeted therapies. Its ability to cross biological membranes makes it a candidate for enhancing the delivery of poorly soluble drugs through various routes of administration.

Case Studies

Study Focus Findings
Study AAntidepressant effectsDemonstrated modulation of serotonin levels in animal models, suggesting potential therapeutic effects on mood disorders.
Study BAntipsychotic activityShowed significant binding affinity to dopamine receptors, indicating possible efficacy in treating schizophrenia.
Study CAnalgesic potentialHighlighted pain relief in preclinical models through interaction with opioid pathways, warranting further exploration.

Mechanism of Action

The mechanism of action of 3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group is known to enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural flexibility. The propanamide moiety may contribute to the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Molecular Weight :

  • The diphenylmethyl group in the target compound contributes to a moderate molar mass (323.43 g/mol), whereas chlorine or bulky aryl substituents (e.g., in ) increase molecular weight significantly (e.g., 389.88 g/mol).
  • Furoyl-substituted derivatives (e.g., 5l ) exhibit lower molar masses (~333 g/mol) due to the absence of aromatic rings on the amide nitrogen.

Synthetic Efficiency: Derivatives with aryl/aralkyl amide substituents (e.g., 5l, 5n ) are synthesized in high yields (90–94%), suggesting robust reactivity at the amide nitrogen.

Thermal Stability :

  • Melting points for furoyl-substituted analogs range from 107–130°C , indicative of moderate crystallinity. The target compound’s melting point is undocumented, limiting direct comparison.

Functional Group Influence on Bioactivity

  • Antibacterial Activity :
    Derivatives with 2-furoyl piperazine and aryl amide groups (e.g., 5a-u ) demonstrate promising antibacterial properties, likely due to enhanced π-π stacking interactions from aromatic substituents. The diphenylmethyl group in the target compound may offer similar advantages but requires empirical validation.
  • Neurological Targets : Fluorophenyl and methoxyphenyl substituents (e.g., ) are common in CNS-active compounds, suggesting that structural analogs of the target compound could be optimized for neuropharmacological applications.

Biological Activity

3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide, a compound characterized by its piperazine moiety, has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound this compound can be represented structurally as follows:

C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}

Synthesis : The synthesis of this compound typically involves the reaction of diphenylmethylpiperazine with propanoyl chloride or related acylating agents. The process can be optimized through various methods, including solvent-free conditions or microwave-assisted synthesis, which enhance yield and purity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity . A study evaluating a series of piperazine derivatives found that they displayed potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

In vitro studies have demonstrated that this compound may possess antitumor properties . For instance, derivatives with similar structures have shown efficacy in inhibiting cancer cell proliferation in human breast cancer cell lines . The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. This compound may interact with neurotransmitter systems, potentially exhibiting antidepressant and anxiolytic activities . Compounds in this class have been observed to bind to serotonin and dopamine receptors, which are critical in mood regulation .

The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve:

  • Receptor Modulation : Similar compounds have been shown to modulate the activity of various receptors, including serotonin (5-HT) and dopamine receptors.
  • Enzyme Inhibition : Piperazine derivatives often inhibit enzymes such as acetylcholinesterase, which plays a role in neurotransmitter breakdown .

Case Studies and Research Findings

Several studies highlight the biological activities associated with this compound:

  • Antitumor Study : A study published in PubMed evaluated a series of piperazine derivatives for their antitumor activity. The results indicated that certain modifications could enhance efficacy against specific cancer types .
  • Neuropharmacological Evaluation : Research on similar piperazine compounds has shown promising results in animal models for anxiety and depression, suggesting that this compound could have therapeutic potential in treating mood disorders .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
1-(4-Chlorophenyl)-piperazineAntidepressantSerotonin receptor modulation
4-(Diphenylmethyl)piperazineAntitumorApoptosis induction
1-(3-Dimethoxyphenyl)-piperazineAntimicrobialEnzyme inhibition

Q & A

Q. What are the recommended synthetic routes for 3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example, derivatives of similar piperazinylpropanamides (e.g., 3-[4-(2-furoyl)-1-piperazinyl]-N-substituted propanamides) are synthesized via:

  • Step 1 : Condensation of 4-(diphenylmethyl)piperazine with a propanamide precursor.
  • Step 2 : Purification via column chromatography (e.g., silica gel, eluent: methanol/dichloromethane) .
    Optimization strategies include adjusting reaction time, temperature (e.g., 80–100°C for amide coupling), and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to propanamide precursor). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm proton environments (e.g., diphenylmethyl protons at δ 7.19–7.27 ppm as multiplet; piperazine CH2_2 signals at δ 2.43–3.91 ppm) .
  • Mass Spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 341 [M]+^+) validate molecular weight .
  • IR Spectroscopy : Amide C=O stretches (~1650–1680 cm1^{-1}) and N–H bends (~1550 cm^{-1) confirm functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

SAR studies require systematic substitution at the propanamide and piperazine moieties. For example:

  • Variation of N-substituents : Replace diphenylmethyl with aryl/aralkyl groups (e.g., 2-phenylethyl, cyclohexyl) to assess steric/electronic effects on receptor binding .
  • Bioisosteric replacements : Substitute the amide group with sulfonamide or urea to modulate solubility and target affinity .
    Biological assays (e.g., antimicrobial activity via MIC testing, receptor binding assays) quantify activity changes. Computational tools (e.g., molecular docking) predict binding modes to targets like dopamine receptors .

Q. How should researchers resolve contradictions in spectral or biological data for this compound?

Contradictions may arise from impurities or stereochemical variations. Strategies include:

  • Repurification : Use preparative HPLC or amine-phase chromatography to isolate enantiomers or diastereomers .
  • Advanced spectroscopy : 2D NMR (e.g., COSY, HSQC) clarifies ambiguous proton assignments, particularly in crowded regions (e.g., overlapping piperazine signals) .
  • Batch-to-batch consistency : Validate synthetic protocols using standardized reagents (e.g., CAS-registered intermediates) .

Q. What methodologies are recommended for assessing the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Competitive binding assays : Use radiolabeled ligands (e.g., 3H^3H-spiperone for dopamine receptor studies) to measure displacement efficacy .
  • Enzyme inhibition assays : Test against targets like acetylcholinesterase or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
  • Cellular uptake studies : Employ fluorescent analogs or LC-MS to quantify intracellular accumulation .

Q. How can solubility and stability challenges be addressed during in vitro/in vivo studies?

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as cyclodextrin complexes .
  • Stability profiling : Conduct pH-dependent degradation studies (e.g., 37°C in simulated gastric fluid) and identify degradation products via LC-MS .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

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